molecular formula C10H15ClN4O B7926341 (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide

Cat. No.: B7926341
M. Wt: 242.70 g/mol
InChI Key: DGKWXXAHXQGEQI-QMMMGPOBSA-N
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Description

“(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide” is a chiral amide compound featuring a 3-chloro-pyrazin-2-ylmethyl substituent attached to the nitrogen of a 3-methyl-butyramide backbone. Pyrazine derivatives are known for their role in medicinal chemistry due to their electron-deficient aromatic ring, which facilitates hydrogen bonding and π-stacking interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-6(2)8(12)10(16)15-5-7-9(11)14-4-3-13-7/h3-4,6,8H,5,12H2,1-2H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKWXXAHXQGEQI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=NC=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=NC=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-pyrazine, 2-amino-3-methylbutyric acid, and appropriate coupling reagents.

    Coupling Reaction: The 3-chloro-pyrazine is reacted with 2-amino-3-methylbutyric acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide would involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: Employing automated purification systems like high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted products with nucleophiles replacing the chlorine atom

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing and synthesizing novel pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be utilized in biological assays to study its interactions with enzymes, receptors, and other biomolecules.

    Chemical Research: It serves as a valuable intermediate in organic synthesis for the development of new chemical entities.

    Industrial Applications: The compound can be employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The molecular pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent variations, molecular properties, and commercial status:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features/Notes References
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide 3-chloro-pyrazin-2-ylmethyl - - Discontinued; chiral center at α-carbon; pyrazine moiety may enhance target binding.
(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide 2,4-dichloro-benzyl C₁₂H₁₆Cl₂N₂O 275.17 Available (Fluorochem); dichloro substitution increases lipophilicity.
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (S)-1-benzyl-pyrrolidin-2-ylmethyl C₁₇H₂₇N₃O 289.40 Discontinued; pyrrolidine introduces conformational rigidity.
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 3-chloro-pyrazin-2-ylmethyl + cyclopropyl C₁₃H₁₉ClN₄O 282.77 Cyclopropyl group may enhance metabolic stability.
(S)-2-Amino-N,3-dimethyl-N-(pyrazin-2-ylmethyl)butamide Pyrazin-2-ylmethyl + methyl - - Dual methyl groups reduce steric hindrance; potential for improved solubility.
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide 3-cyano-benzyl + ethyl - - Cyano group increases polarity; ethyl substitution alters pharmacokinetics.
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide 6-chloro-pyridazin-3-ylmethyl + isopropyl C₁₃H₂₁ClN₄O 284.79 Pyridazine core differs from pyrazine; isopropyl may modulate target affinity.

Key Observations:

Heterocyclic Variations: Pyridazine () and pyrrolidine () substituents introduce distinct electronic and steric effects compared to pyrazine. Alkyl Additions: Cyclopropyl (), isopropyl (), and ethyl () groups may improve metabolic stability or target selectivity.

Commercial Availability :

  • The target compound and its pyrrolidine analog () are discontinued, limiting accessibility for research. In contrast, the dichloro-benzyl derivative () remains available.

Therapeutic Potential: While direct data for the target compound are lacking, patents highlight related amides as bacterial enzyme inhibitors (e.g., LeuRS inhibitors in ), suggesting a broader therapeutic niche for this structural class.

Limitations:

  • Molecular formulas and weights for some compounds (e.g., target compound) were inferred due to incomplete data in the evidence.
  • Biological activity data (e.g., IC₅₀, MIC) are absent, necessitating further experimental validation.

Biological Activity

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 239.7 g/mol
  • Chirality : The compound features a chiral center, contributing to its optical activity.

Table 1: Structural Features of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramideC11H14ClN3OContains chloro-pyrazine and amino groupsPotential enzyme inhibitor
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamideC8H11ClN4OLacks isopropyl groupSimpler structure, less activity
(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-butyramideC10H12N4ODifferent side chainExplored for receptor modulation

Biological Activity

Research indicates that (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide exhibits significant biological activity, particularly as an enzyme or receptor inhibitor. Its structural features suggest potential efficacy in treating conditions related to mucosal hydration and respiratory disorders.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting disease progression.
  • Receptor Modulation : Interaction with specific receptors could lead to altered cellular signaling pathways, influencing physiological responses.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Experimental data have shown that this compound can inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which raises GABA levels in the brain. This mechanism is relevant for therapeutic applications in neurological disorders such as epilepsy.
  • Antimicrobial Activity : Similar compounds have been tested for antimicrobial properties. For example, derivatives of pyrazine have shown selective antibacterial activity against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents .
  • Therapeutic Applications : The unique structure of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide positions it as a candidate for drug development targeting respiratory conditions and diseases influenced by mucosal hydration.

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